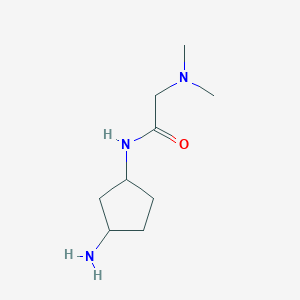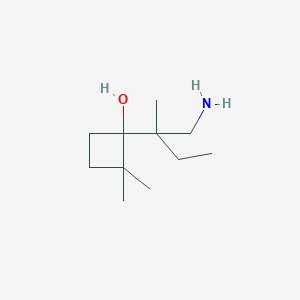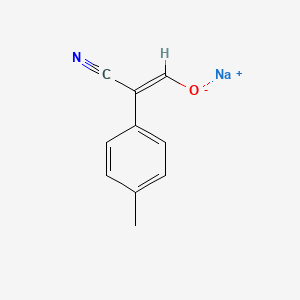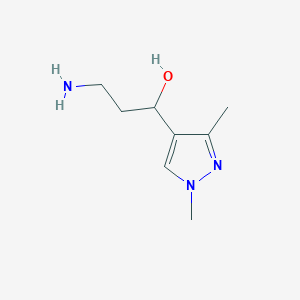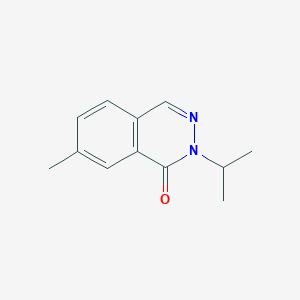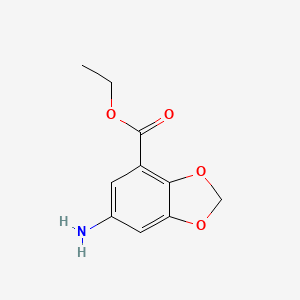
Ethyl 6-amino-1,3-dioxaindane-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-amino-1,3-dioxaindane-4-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure with an indane backbone, which is a bicyclic system consisting of a benzene ring fused to a cyclopentane ring, and it contains functional groups such as an amino group and an ester group.
Méthodes De Préparation
The synthesis of ethyl 6-amino-1,3-dioxaindane-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of an appropriate indole derivative with ethyl glyoxalate, followed by cyclization and functional group modifications . The reaction conditions often involve the use of acidic or basic catalysts, and the reactions are carried out under controlled temperatures to ensure the desired product formation.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields.
Analyse Des Réactions Chimiques
Ethyl 6-amino-1,3-dioxaindane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of ethyl 6-amino-1,3-dioxaindane-4-carboxylate involves its interaction with specific molecular targets in biological systems. The amino group allows the compound to form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Ethyl 6-amino-1,3-dioxaindane-4-carboxylate can be compared to other indole derivatives such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Studied for their anticancer properties.
What sets this compound apart is its unique indane backbone, which provides distinct chemical and biological properties compared to other indole derivatives.
Propriétés
Formule moléculaire |
C10H11NO4 |
|---|---|
Poids moléculaire |
209.20 g/mol |
Nom IUPAC |
ethyl 6-amino-1,3-benzodioxole-4-carboxylate |
InChI |
InChI=1S/C10H11NO4/c1-2-13-10(12)7-3-6(11)4-8-9(7)15-5-14-8/h3-4H,2,5,11H2,1H3 |
Clé InChI |
HCCQIUYUJJXVQZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C2C(=CC(=C1)N)OCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R,4R)-4-[(1-Methyl-1H-pyrazol-4-yl)oxy]oxolan-3-ol](/img/structure/B13186901.png)
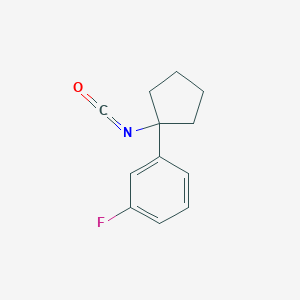
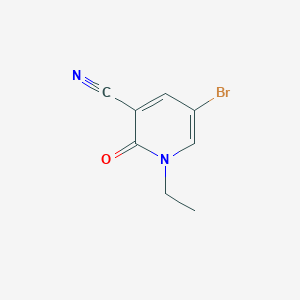
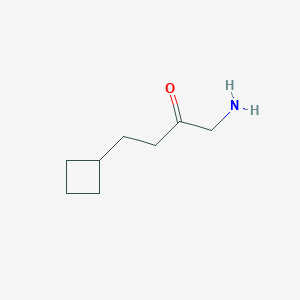
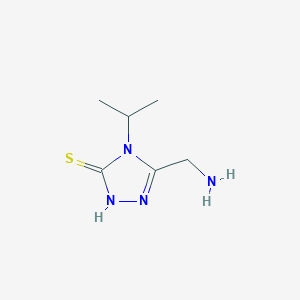
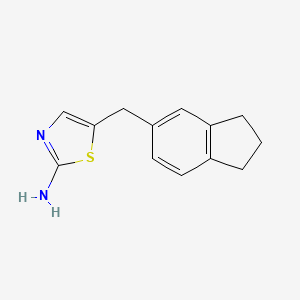
![Methyl 2,4,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13186934.png)
